molecular formula C19H15F3N2O3 B2964465 N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzamide CAS No. 1396628-31-1

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2964465
CAS RN: 1396628-31-1
M. Wt: 376.335
InChI Key: QJEPOGIIARMUSH-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzamide, also known as PFTBA, is a chemical compound that has been widely used in scientific research due to its unique properties. PFTBA is a potent inhibitor of a specific enzyme called poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes.

Scientific Research Applications

Crystal Structure and Analysis

Research in crystallography involving related compounds has focused on the detailed examination of molecular orientations and intermolecular interactions. For example, a study by Artheswari et al. (2019) on a closely related N-(pyridin-2-ylmethyl)benzamide derivative highlighted the importance of crystal structure and Hirshfeld surface analysis in understanding the molecular orientations and the differences in the orientation of pyridine rings relative to benzene rings (Artheswari, Maheshwaran, & Gautham, 2019).

Synthesis and Reactivity

Studies on the synthesis and reactivity of related compounds have explored the preparation of N-alkylated products, the transformation into key intermediates, and subsequent cyclization reactions to yield derivatives like triazoles, oxadiazoles, and thiadiazoles. For instance, El-Essawy and Rady (2011) detailed the synthesis of N-alkylated 1,2,4-triazoles and other derivatives based on a furan-2-yl-methylidene precursor, showcasing the versatile routes available for generating complex heterocyclic systems (El-Essawy & Rady, 2011).

Functionalized Benzamides and Luminescence

Research on pyridyl substituted benzamides has revealed their potential in creating materials with enhanced luminescence and multi-stimuli-responsive properties. A study by Srivastava et al. (2017) on 4-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzamides demonstrated the synthesis of compounds exhibiting aggregation-enhanced emission (AEE) and their responsiveness to mechanical stimuli (Srivastava et al., 2017).

Sensing Applications

The development of luminescent complexes for sensing applications, particularly for the detection of nitrate anions, has been investigated. Piccinelli et al. (2016) discussed the tuning of sensing properties in luminescent Eu(3+) complexes towards the nitrate anion, highlighting the impact of ligand structure on the sensing response (Piccinelli et al., 2016).

Metal-Free Synthesis

Advances in metal-free synthetic approaches have been demonstrated, offering cleaner and more efficient routes to construct complex heterocyclic systems. Rao et al. (2014) described a domino synthesis of benzofuro[2,3-c]pyridines, exemplifying a metal-free one-pot method that efficiently integrates furan and pyridine moieties (Rao, Li, & Yin, 2014).

properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3/c20-19(21,22)27-16-8-6-14(7-9-16)18(25)24(13-17-5-3-11-26-17)12-15-4-1-2-10-23-15/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEPOGIIARMUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzamide

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